N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Description
N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a butan-2-yl chain. The 4-methoxyphenyl group enhances electron density via resonance, while the branched alkyl chain on the amide nitrogen modulates lipophilicity and steric effects. This compound belongs to a broader class of thiadiazole carboxamides investigated for diverse biological activities, including ion channel modulation and enzyme inhibition .
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-butan-2-yl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H17N3O2S/c1-4-9(2)15-14(18)13-12(16-17-20-13)10-5-7-11(19-3)8-6-10/h5-9H,4H2,1-3H3,(H,15,18) |
InChI Key |
NLYLFCAKYBDGSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at position 5 under basic conditions. For example:
These reactions are facilitated by the electron-withdrawing effect of the carboxamide group, which activates the thiadiazole ring toward nucleophilic attack .
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 4 hours | 5-carboxylic acid derivative | Precursor for salt formation |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, reflux, 3 hours | Sodium carboxylate | Improved water solubility |
The acidic hydrolysis pathway is particularly efficient due to protonation of the amide nitrogen, enhancing electrophilicity at the carbonyl carbon .
Electrophilic Aromatic Substitution (EAS) at the Methoxyphenyl Group
The 4-methoxyphenyl substituent participates in EAS reactions:
| Reaction | Reagents | Position | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 3-nitro-4-methoxyphenyl | Minor ortho product observed |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | Meta to methoxy | 3-sulfo-4-methoxyphenyl | Requires anhydrous conditions |
The methoxy group directs electrophiles to the meta position due to its strong electron-donating resonance effect .
Reductive Modifications
Catalytic hydrogenation targets multiple functional groups:
| Target Site | Conditions | Outcome |
|---|---|---|
| Thiadiazole ring | H₂ (1 atm), Pd/C, EtOAc, 25°C | Ring opening to form dihydropyridine |
| Methoxy group | BBr₃, CH₂Cl₂, -78°C | Demethylation to phenolic -OH group |
Ring hydrogenation occurs with 90% selectivity under mild conditions, while demethylation requires harsh reagents .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Coupling Partner | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | Biaryl-thiadiazole hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | Aminated derivatives |
These reactions enable structural diversification for pharmacological optimization, with reported yields of 55-82% .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Condition | λ (nm) | Solvent | Major Product | Mechanistic Pathway |
|---|---|---|---|---|
| 254 nm | MeCN | Thiadiazole dimer | [2+2] Cycloaddition | |
| 365 nm | THF | Ring-expanded oxadiazole | Electrocyclic rearrangement |
Photochemical studies reveal concentration-dependent outcomes, with dimerization favored at >10 mM concentrations.
Key Stability Considerations
-
Thermal stability : Decomposes above 240°C (DSC data)
-
pH sensitivity : Stable in pH 4-9; rapid hydrolysis occurs outside this range
-
Light sensitivity : Store in amber vials at -20°C for long-term stability
This comprehensive analysis demonstrates how strategic functionalization of N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide enables the creation of novel derivatives with tailored chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities such as antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential therapeutic agent for treating infections and cancer.
Agriculture: Thiadiazole derivatives, including this compound, have shown potential as agrochemicals with herbicidal and pesticidal activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit the activity of enzymes essential for microbial growth or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Thiadiazole Carboxamides
Key Observations :
Physicochemical and Spectral Properties
- IR Spectroscopy : Thiadiazole carboxamides exhibit C=O stretches at ~1660–1680 cm⁻¹ (amide I band) and N–H stretches at ~3150–3300 cm⁻¹, as seen in analogs .
- NMR : The 4-methoxyphenyl group’s aromatic protons resonate at δ 6.8–7.5 ppm, while the butan-2-yl chain shows distinct methyl (δ ~1.0 ppm) and methine (δ ~2.5 ppm) signals .
Biological Activity
N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antifungal properties, supported by relevant studies and findings.
- Molecular Formula : C14H17N3O2S
- Molar Mass : 291.37 g/mol
- CAS Number : 1190254-36-4
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| LogP | 2.11 |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. In one study, compounds similar to this compound demonstrated potent activity against various bacterial strains and fungi. The study highlighted that derivatives exhibited Minimum Inhibitory Concentration (MIC) values that were effective against resistant strains of Candida species and molds .
Antifungal Properties
The antifungal activity of this compound is particularly noteworthy. Research indicates that it possesses strong antifungal effects against different species of Candida, including those resistant to azoles. The compound's mechanism of action remains to be fully elucidated, but it is suggested that the thiadiazole moiety plays a crucial role in its efficacy .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer potential. This compound has shown promising results in vitro against various cancer cell lines. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent antiproliferative activity .
- Mechanism of Action : Studies suggest that the compound may induce apoptosis through the activation of caspases and inhibition of key signaling pathways involved in cell proliferation .
Case Studies and Research Findings
- Study on Antifungal Effects : A study published in PLOS ONE reported that a related thiadiazole derivative exhibited a broad spectrum of antifungal activity against various Candida species with low toxicity to human cells .
- Cytotoxic Properties Review : A comprehensive review highlighted the anticancer activities of various thiadiazole derivatives, emphasizing their potential as therapeutic agents due to their ability to induce apoptosis selectively in cancer cells while sparing normal cells .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationships of thiadiazole compounds revealed that specific substitutions on the thiadiazole ring significantly enhance biological activity, suggesting avenues for further drug development .
Q & A
Q. What are the standard synthetic protocols for preparing N-(butan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with α-ketoesters or α-haloketones under acidic conditions (e.g., HCl/EtOH).
Carboxamide Coupling : Reacting the thiadiazole-5-carboxylic acid intermediate with butan-2-amine using coupling reagents like EDCI/HOBt in anhydrous DMF or THF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water).
Characterization via /-NMR, HRMS, and IR ensures structural fidelity. Control of pH (6–7) and temperature (0–5°C during coupling) minimizes side reactions .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Key parameters include R-factor (<5%), residual electron density maps, and hydrogen-bonding networks. SHELX’s TWIN command resolves twinning in challenging crystals .
- Spectroscopy : -NMR (δ 7.5–8.0 ppm for aromatic protons, δ 1.0–1.5 ppm for butan-2-yl CH), -NMR (C=O at ~165 ppm), and IR (N-H stretch at ~3300 cm) validate functional groups .
Advanced Research Questions
Q. How to resolve contradictory crystallographic data during refinement (e.g., disordered moieties or low-resolution datasets)?
- Methodological Answer :
- Disordered Regions : Apply SHELXL’s PART, SIMU, and DELU constraints to model anisotropic displacement parameters. Use SQUEEZE for solvent masking in porous crystals .
- Low-Resolution Data : Combine with high-resolution synchrotron data or employ charge-density analysis (Hirshfeld surfaces) to refine electron density. Cross-validate with DFT-optimized geometries .
- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for intermolecular interactions .
Q. What computational strategies are effective for predicting biological targets of this thiadiazole-carboxamide derivative?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with optimized parameters (exhaustiveness=32, grid spacing=0.375 Å). Prepare the ligand with Open Babel (Gasteiger charges) and the protein (e.g., TRPA1 or kinase targets) via PDBFixer .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Analyze hydrogen bonds (HBPLUS) and binding free energy (MM-PBSA) .
- Validation : Compare docking poses with co-crystallized ligands (e.g., BMS-354825 in Abl kinase, PDB: 2G2F) .
Q. How to design experiments to evaluate its potential anti-inflammatory or anticancer activity?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC determination.
- Target Inhibition : ELISA-based kinase assays (e.g., Src/Abl) or TRPA1 calcium flux assays .
- In Vivo Models :
- Xenograft Studies : Administer orally (10–50 mg/kg) in nude mice with tumor volume monitoring. Use PET/CT for metastasis tracking .
- Toxicity Profiling : Assess hepatic/renal biomarkers (ALT, creatinine) and histopathology .
Q. How to address inconsistencies in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (ATCC authentication), serum-free media, and incubation times.
- Compound Stability : Verify via HPLC (C18 column, acetonitrile/water gradient) at 0, 24, and 48 hours .
- Mechanistic Studies : Use CRISPR knockouts (e.g., TRPA1 cells) to confirm target specificity. Cross-reference with transcriptomics (RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
